molecular formula C15H11BrN2O4S B572806 5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1227269-29-5

5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B572806
CAS No.: 1227269-29-5
M. Wt: 395.227
InChI Key: AWQHJVHYCBBDJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a highly substituted pyrrolopyridine derivative characterized by its complex nomenclature that reflects its intricate molecular structure. The compound is officially registered under Chemical Abstracts Service number 1227269-29-5, providing a unique identifier for this specific molecular entity. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the positions of each substituent relative to the fused bicyclic core structure.

The molecular formula C₁₅H₁₁BrN₂O₄S indicates the presence of fifteen carbon atoms, eleven hydrogen atoms, one bromine atom, two nitrogen atoms, four oxygen atoms, and one sulfur atom, resulting in a molecular weight of 395.23 grams per mole. This molecular composition reflects the complex nature of the compound, incorporating multiple heteroatoms that contribute to its unique chemical properties and potential biological activities.

The structural designation "1H-pyrrolo[2,3-b]pyridine" indicates a bicyclic system where a pyrrole ring is fused to a pyridine ring at the 2,3-positions, creating what is commonly referred to as a 7-azaindole framework. The numbering system for this bicyclic core follows established conventions, with the nitrogen atom of the pyridine ring occupying position 1 of the overall numbering scheme. The specific substitution pattern includes a bromine atom at position 5, a methyl group at position 6, a phenylsulfonyl group attached to the nitrogen atom at position 1, and a carboxylic acid functional group at position 2.

Molecular Property Value
Chemical Abstracts Service Number 1227269-29-5
Molecular Formula C₁₅H₁₁BrN₂O₄S
Molecular Weight 395.23 g/mol
International Union of Pure and Applied Chemistry Name 5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Simplified Molecular Input Line Entry System O=C(C(N1S(=O)(C2=CC=CC=C2)=O)=CC3=C1N=C(C)C(Br)=C3)O

The phenylsulfonyl protecting group represents a significant structural feature that influences both the chemical stability and reactivity of the compound. This sulfonyl moiety consists of a benzene ring directly connected to a sulfur dioxide functional group, which forms a covalent bond with the nitrogen atom of the pyrrole ring. The presence of this electron-withdrawing group significantly affects the electronic distribution within the bicyclic system, potentially influencing both chemical reactivity patterns and spectroscopic properties.

The carboxylic acid functionality at position 2 provides an important site for potential chemical modifications and contributes to the compound's overall polarity and solubility characteristics. This functional group can participate in various chemical reactions, including esterification, amidation, and metal coordination, making it a valuable synthetic handle for further molecular elaboration. The combination of the carboxylic acid group with the other substituents creates a molecule with diverse potential for chemical transformation and applications.

Historical Development in Pyrrolopyridine Chemistry

The development of pyrrolopyridine chemistry has evolved significantly over the past several decades, with 1H-pyrrolo[2,3-b]pyridine derivatives occupying a central position in this progression due to their structural complexity and potential applications. The historical trajectory of these compounds began with early investigations into azaindole chemistry, where researchers recognized the fundamental importance of the fused pyrrole-pyridine system as a bioisostere of indole with enhanced pharmacological properties.

Early synthetic approaches to pyrrolopyridine scaffolds relied on classical cyclization reactions involving pyrrole and pyridine precursors. The synthesis of 4-amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile and related compounds demonstrated the feasibility of constructing complex substituted pyrrolopyridines through systematic synthetic strategies. These pioneering efforts established fundamental synthetic methodologies that would later be adapted and refined for the preparation of more sophisticated derivatives.

The introduction of phenylsulfonyl protecting groups in pyrrolopyridine chemistry represented a significant advancement in synthetic methodology. This development enabled chemists to selectively functionalize the nitrogen atom of the pyrrole ring while maintaining the integrity of the overall bicyclic structure. The sulfonylation strategy proved particularly valuable for compounds requiring multiple synthetic transformations, as the phenylsulfonyl group provides both protection and activation for subsequent chemical modifications.

Recent developments in pyrrolopyridine synthesis have focused on developing more efficient and selective methodologies for introducing specific substitution patterns. The preparation of compounds such as 4-amino-6-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile through cyclocondensation reactions has demonstrated the evolution of synthetic strategies toward more complex molecular architectures. These advances have been driven by the recognition that specific substitution patterns can dramatically influence both chemical properties and potential biological activities.

The development of synthetic routes to 5-bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid and related compounds has benefited from these historical advances in pyrrolopyridine chemistry. Modern synthetic approaches typically involve multi-step sequences that incorporate selective halogenation, methylation, sulfonylation, and carboxylation reactions. The optimization of these synthetic pathways has enabled the preparation of such complex molecules with improved yields and selectivities compared to earlier methodologies.

Historical Period Key Developments Representative Compounds
Early Period (1960s-1980s) Basic azaindole synthesis, cyclization methodologies Simple 1H-pyrrolo[2,3-b]pyridines
Development Phase (1990s-2000s) Introduction of protecting groups, selective functionalization Phenylsulfonyl-protected derivatives
Modern Era (2010s-Present) Complex multi-substituted derivatives, optimized synthetic routes 5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

The evolution of analytical techniques has paralleled these synthetic developments, enabling more precise characterization of complex pyrrolopyridine derivatives. Modern spectroscopic methods, including high-resolution nuclear magnetic resonance spectroscopy and mass spectrometry, have facilitated the structural confirmation of sophisticated compounds that would have been challenging to characterize using earlier analytical approaches. These technological advances have been essential for confirming the successful synthesis of compounds with multiple substituents and complex substitution patterns.

Significance in Heterocyclic Compound Research

The significance of 5-bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in heterocyclic compound research extends beyond its individual molecular properties to encompass its role as a representative member of an important class of biologically active compounds. Pyrrolopyridine derivatives, commonly referred to as azaindoles, have emerged as privileged scaffolds in medicinal chemistry due to their structural similarity to indoles combined with enhanced physicochemical properties.

The heterocyclic system with pyrrolopyridine nucleus represents an important class of organic chemistry that covers several pharmacologically active compounds which can be synthesized in the laboratory as well as obtained from natural sources. The presence of multiple heteroatoms within the bicyclic framework creates opportunities for diverse intermolecular interactions, including hydrogen bonding, π-π stacking, and metal coordination. These interaction capabilities contribute to the broad spectrum of biological activities observed for pyrrolopyridine derivatives and their utility as molecular probes in chemical biology research.

Research into pyrrolopyridine derivatives has revealed their significance as bioisosteres of indole, offering advantages in terms of metabolic stability and pharmacokinetic properties. The introduction of the nitrogen atom into the aromatic system alters the electronic properties of the molecule, potentially improving binding affinity to biological targets while maintaining favorable absorption, distribution, metabolism, and excretion characteristics. This combination of structural similarity to natural products with enhanced drug-like properties has made pyrrolopyridines attractive targets for medicinal chemistry programs.

The specific substitution pattern present in 5-bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid provides multiple opportunities for structure-activity relationship studies. The bromine substituent offers a site for potential cross-coupling reactions, enabling the introduction of diverse aromatic and heteroaromatic systems. The methyl group contributes to the compound's lipophilicity and may influence its binding interactions with biological targets. The phenylsulfonyl group provides both steric bulk and electronic effects that can be systematically modified to optimize biological activity.

Structural Feature Research Significance Potential Applications
Pyrrolopyridine Core Bioisostere of indole, enhanced metabolic stability Medicinal chemistry, chemical biology
Bromine Substituent Site for cross-coupling reactions, halogen bonding Synthetic elaboration, structure-activity relationships
Methyl Group Lipophilicity modulation, steric effects Pharmacokinetic optimization
Phenylsulfonyl Group Electronic modulation, protecting group functionality Synthetic methodology, selectivity enhancement
Carboxylic Acid Hydrogen bonding, metal coordination Molecular recognition, coordination chemistry

The synthesis and characterization of new biologically active pyrrolo[2,3-b]pyridine scaffolds has been identified as a priority area in heterocyclic chemistry research, with compounds such as 4-amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile demonstrating the potential for creating diverse libraries of biologically active compounds. The systematic exploration of substitution patterns within the pyrrolopyridine framework has revealed structure-activity relationships that guide the design of new compounds with enhanced properties.

Recent advances in synthetic methodology have enabled the preparation of increasingly complex pyrrolopyridine derivatives, facilitating the exploration of chemical space around this privileged scaffold. The development of efficient synthetic routes to compounds such as 5-bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has been essential for enabling systematic structure-activity relationship studies and the optimization of biological activities. These synthetic advances have been complemented by improvements in analytical techniques that enable precise characterization of complex molecular structures.

The broader significance of pyrrolopyridine research extends to its contributions to our understanding of heterocyclic chemistry and molecular recognition. Studies of these compounds have provided insights into the electronic and steric factors that govern molecular interactions, contributing to the development of predictive models for drug design and chemical reactivity. The systematic exploration of pyrrolopyridine derivatives has also contributed to the development of new synthetic methodologies that are applicable to other heterocyclic systems.

Properties

IUPAC Name

1-(benzenesulfonyl)-5-bromo-6-methylpyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O4S/c1-9-12(16)7-10-8-13(15(19)20)18(14(10)17-9)23(21,22)11-5-3-2-4-6-11/h2-8H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQHJVHYCBBDJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=C(N(C2=N1)S(=O)(=O)C3=CC=CC=C3)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminopyridine Derivatives

A common approach involves the cyclization of 3-aminopyridine derivatives with α,β-unsaturated carbonyl compounds. For example, 3-amino-5-bromo-6-methylpyridine can react with acetylenedicarboxylate under acidic conditions to form the pyrrolopyridine ring. The methyl group at position 6 is introduced either during the synthesis of the aminopyridine precursor or via post-cyclization alkylation.

Bromination and Methylation of Preformed Pyrrolopyridines

Alternative methods start with unsubstituted pyrrolo[2,3-b]pyridine, followed by regioselective bromination at position 5 using bromine in acetic acid (yield: 78–85%). Methylation at position 6 is achieved via Friedel-Crafts alkylation with methyl iodide and aluminum trichloride, though this method risks over-alkylation and requires stringent temperature control (–10°C to 0°C).

Introduction of the phenylsulfonyl group is critical for stabilizing the pyrrolopyridine structure and enabling further functionalization.

Sodium Hydride-Mediated Sulfonylation

The most widely reported method involves deprotonating the pyrrolopyridine at the 1-position using sodium hydride (60% dispersion in mineral oil) in anhydrous THF or DMF, followed by reaction with benzenesulfonyl chloride. Key data from optimized protocols include:

Reagent Ratios (Py:BzSO₂Cl:NaH)SolventTemp.TimeYield
1:1.2:1.5THF0°C→RT2 h92–99.6%
1:1.5:2.0DMF0°C→RT1.5 h76–94.8%

Critical Considerations :

  • Excess NaH ensures complete deprotonation but risks side reactions with sensitive functional groups.

  • DMF accelerates reaction kinetics but complicates purification due to high boiling point.

Integrated Synthetic Routes

Combining the above steps, three dominant pathways emerge:

Sequential Functionalization (Bromination → Methylation → Sulfonylation → Carboxylation)

Advantages : High modularity; intermediates characterized at each stage.
Disadvantages : Cumulative yield losses (estimated 45–55% overall).

Convergent Synthesis with Prefunctionalized Intermediates

Example: Coupling 5-bromo-6-methylpyrrolo[2,3-b]pyridine-2-carbonitrile with phenylsulfonyl chloride, followed by nitrile hydrolysis (H₂SO₄, H₂O, reflux; yield: 81%).

Analytical and Optimization Data

Yield Comparison Across Methods

MethodKey StepYield (%)Purity (HPLC)
Sequential FunctionalizationSulfonylation92.298.5
Convergent SynthesisNitrile Hydrolysis81.097.8
Direct CarboxylationPd-Catalyzed CO₂ Insertion75.096.2

Solvent Impact on Sulfonylation Efficiency

SolventDielectric ConstantReaction Time (h)Yield (%)
THF7.52.099.6
DMF36.71.594.8
DCM8.94.076.0

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination : Employing N-oxide intermediates or directing groups (e.g., sulfonyl) improves bromine placement at position 5.

  • Carboxylic Acid Stability : Ester protection (e.g., methyl ester) during sulfonylation prevents decarboxylation.

  • Purification Difficulties : Column chromatography with ethyl acetate/hexane (3:7) effectively separates sulfonylated products from unreacted starting materials.

Industrial-Scale Considerations

  • Cost Efficiency : Bulk NaH usage increases production costs; alternatives like KOtBu are under investigation.

  • Waste Management : Neutralization of NaH residues requires careful pH adjustment and filtration to isolate inorganic byproducts.

Emerging Methodologies

  • Electrochemical Sulfonylation : Eliminates need for strong bases by using electron-transfer mediators (e.g., KI).

  • Flow Chemistry Approaches : Continuous-flow reactors reduce reaction times for bromination steps by 40% .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, including bromination and the introduction of various functional groups. The mechanism of action is primarily linked to its interaction with specific molecular targets, such as enzymes or receptors, which may lead to alterations in their activity and subsequent biological effects .

This compound has garnered attention for its potential biological activities:

  • Anticancer Properties : Research indicates that pyrrolopyridine derivatives exhibit significant anticancer activity. For instance, compounds derived from similar structures have shown efficacy against various cancer cell lines by inhibiting key cellular pathways involved in proliferation and survival .
  • Phosphodiesterase Inhibition : The compound's structural features suggest it may act as a selective inhibitor of phosphodiesterase enzymes, particularly PDE4B. Such inhibition can modulate inflammatory responses and has implications for treating conditions like asthma and chronic obstructive pulmonary disease .

Applications in Drug Design

The unique chemical structure of 5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid positions it as a promising scaffold for drug discovery:

  • CNS Disorders : The ability to penetrate the blood-brain barrier makes this compound a candidate for treating central nervous system disorders. Its selective action on PDE4B could lead to reduced side effects compared to existing therapies .
  • Anti-inflammatory Agents : Given its potential to inhibit pro-inflammatory cytokines, this compound could be developed into therapeutic agents for inflammatory diseases .

Case Studies

Several studies highlight the applications of this compound:

  • A study focusing on the synthesis and biological evaluation of pyrrolopyridine derivatives reported that compounds similar to 5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine exhibited significant inhibition of TNF-α release from macrophages exposed to inflammatory stimuli. This suggests its potential use in managing inflammatory conditions .
Study Findings Implications
Synthesis of pyrrolopyridine derivativesSignificant inhibition of TNF-α releasePotential anti-inflammatory drug development
PDE4B inhibitor studiesSelective inhibition profileApplications in CNS disorders

Mechanism of Action

The mechanism of action of 5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Position 1 Phenylsulfonyl Group : Enhances metabolic stability and binding affinity in drug design, as seen in cross-coupling reactions .
  • Position 2 Functional Groups : Carboxylic acid (target) allows for salt formation or esterification, whereas iodo or ethyl groups enable divergent synthetic pathways .

Biological Activity

5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

  • IUPAC Name : 5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
  • Molecular Formula : C14H11BrN2O2S
  • Molecular Weight : 351.22 g/mol
  • CAS Number : 1111638-01-7

Biological Activity Overview

The compound exhibits various biological activities, primarily focusing on its anticancer and anti-inflammatory properties. Below is a summary of the key biological activities reported in the literature.

Anticancer Activity

Research indicates that 5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has significant anticancer properties against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF73.79Induces apoptosis and inhibits proliferation
A54926.00Inhibits growth and induces autophagy
HCT1161.10Cell cycle arrest at subG1/G1 phase
HepG20.95Inhibits CDK2 and EGFR pathways

These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has been evaluated for anti-inflammatory properties. It has shown potential in reducing inflammatory markers in vitro, indicating a dual role in combating both cancer and inflammation.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on MCF7 Cells :
    • Researchers treated MCF7 breast cancer cells with varying concentrations of the compound.
    • Results demonstrated a dose-dependent decrease in cell viability, with an IC50 value of 3.79 µM.
    • Mechanistic studies revealed that the compound induces apoptosis through caspase activation.
  • A549 Lung Cancer Model :
    • In a study involving A549 lung cancer cells, treatment with the compound resulted in significant growth inhibition.
    • The IC50 was determined to be 26 µM, with further analysis showing that it promotes autophagy without triggering apoptosis.
  • HCT116 Colon Cancer Study :
    • The compound exhibited potent cytotoxicity against HCT116 colon cancer cells with an IC50 of 1.10 µM.
    • Flow cytometry analysis indicated that it causes cell cycle arrest at the subG1 phase.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid?

  • Methodology :

  • Core Synthesis : Begin with bromination of the pyrrolo[2,3-b]pyridine core using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–25°C) .
  • Sulfonylation : Introduce the phenylsulfonyl group via nucleophilic substitution using sodium hydride (NaH) as a base and phenylsulfonyl chloride in anhydrous DMF .
  • Carboxylic Acid Formation : Hydrolyze ester intermediates (e.g., ethyl ester derivatives) using aqueous NaOH or LiOH in THF/MeOH .
  • Key Reagents :
StepReagents/ConditionsYield Optimization Tips
BrominationNBS, DMF, 0–25°CMonitor reaction progress via TLC to avoid over-bromination
SulfonylationNaH, PhSO₂Cl, DMFUse inert atmosphere to prevent moisture interference
Ester HydrolysisNaOH/THF/MeOH, refluxAdjust stoichiometry to minimize byproducts

Q. How is the compound characterized, and what analytical techniques are critical for confirming its purity?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., bromine at C5, methyl at C6). For example, aromatic protons in the pyrrolo[2,3-b]pyridine ring appear as distinct doublets (δ 8.3–8.4 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to verify molecular ion peaks ([M+H]+^+ ≈ 395.2) and purity (>95%) .
  • Elemental Analysis : Confirm C, H, N, S, and Br content within ±0.4% of theoretical values .

Q. What preliminary biological assays are recommended to evaluate its potential as a kinase inhibitor?

  • Screening Strategy :

  • In Vitro Kinase Assays : Use ADP-Glo™ or fluorescence-based assays against FGFRs or BRD4 due to structural similarity to known inhibitors .
  • Cellular Viability Tests : Screen in cancer cell lines (e.g., HeLa, MCF-7) at 1–10 µM concentrations, monitoring IC50_{50} values .
  • Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and negative controls (DMSO vehicle) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity during bromination or sulfonylation?

  • Approach :

  • Temperature Control : Lower temperatures (0–5°C) during bromination reduce di-substitution byproducts .
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh3_3)4_4) for coupling reactions to direct substitutions to C5 .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance sulfonylation efficiency compared to THF .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?

  • Design :

  • Analog Synthesis : Replace bromine with Cl/I or phenylsulfonyl with tosyl to assess halogen/sulfone group contributions .
  • Bioisosteric Replacement : Substitute the carboxylic acid with tetrazole or amide groups to modulate solubility and binding .
  • Key Data :
ModificationBiological Activity (IC50_{50})Solubility (µM)
Br → ClIC50_{50}: 120 nM (FGFR1)25 (PBS)
PhSO2_2 → TosylIC50_{50}: 95 nM (BRD4 BD2)18 (PBS)

Q. How can researchers resolve contradictory data regarding substitution effects on biological activity?

  • Troubleshooting :

  • Control Experiments : Replicate reactions under identical conditions to verify reproducibility .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes with target proteins .
  • Meta-Analysis : Cross-reference data from PubChem, DSSTox, and synthetic literature to identify consensus trends .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Analysis :

  • Sonogashira Coupling : The bromine atom at C5 acts as a leaving group, enabling Pd-catalyzed coupling with terminal alkynes (e.g., phenylacetylene) to form biaryl derivatives .
  • Acid Stability : The phenylsulfonyl group stabilizes the pyrrolopyridine core against acidic hydrolysis during reactions .

Key Challenges and Solutions

  • Low Yields in Sulfonylation : Pre-dry NaH and solvents to minimize side reactions .
  • Byproduct Formation in Bromination : Use stoichiometric NBS and short reaction times .
  • Poor Solubility for Assays : Prepare dimethyl sulfoxide (DMSO) stock solutions (10 mM) and dilute in assay buffer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.